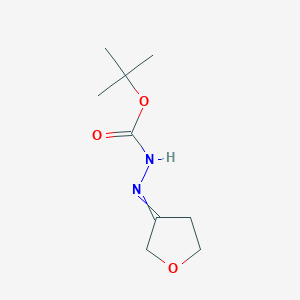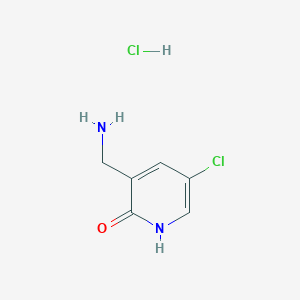
1,3-Dibromo-4-fluoro-2-nitrobenzene
Descripción general
Descripción
“1,3-Dibromo-4-fluoro-2-nitrobenzene” is a chemical compound that is used in organic synthesis . It undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .
Synthesis Analysis
The synthesis of such compounds generally involves electrophilic aromatic substitution reactions . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “1,3-Dibromo-4-fluoro-2-nitrobenzene” follows the general structure of benzene derivatives. The numbering of the compound starts from the carbon at the 4th position, thus giving the IUPAC name as per the lowest locant rule .Chemical Reactions Analysis
This compound undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product . It can also react with other compounds in organic synthesis .Physical And Chemical Properties Analysis
The molecular weight of “1,3-Dibromo-4-fluoro-2-nitrobenzene” is 220.00 g/mol . More detailed physical and chemical properties may be available in specific databases or safety data sheets .Aplicaciones Científicas De Investigación
Temporary Anion States and Dissociative Electron Attachment
Research on nitrobenzene derivatives, including fluoro-nitrobenzene compounds, has investigated their behavior under electron attachment conditions. These studies are crucial for understanding the electronic properties and reactivity of such compounds, which can be relevant for applications in materials science and radiation chemistry. The work by Asfandiarov et al. (2007) focused on the electron attachment energies and the formation of negative ions, providing fundamental insights into the electronic structure and stability of these molecules [Asfandiarov et al., 2007].
Palladium-Catalyzed Reactions
The palladium-catalyzed amination and coupling reactions of electron-deficient aryl fluorides, including fluoro-nitrobenzene derivatives, have been studied for their potential in synthesizing complex organic molecules. These reactions are valuable in pharmaceutical and organic chemistry for constructing nitrogen-containing compounds. Kim and Yu (2003) demonstrated the ligand-dependent effectiveness of these catalysis processes, highlighting their significance in facilitating bond formation [Kim and Yu, 2003].
Luminescent Metal–Organic Frameworks
Metal–organic frameworks (MOFs) incorporating nitrobenzene derivatives have been developed for their luminescent properties, which are useful in sensing applications. Xu et al. (2020) reported on a zinc-based MOF that can sensitively detect ions and nitrobenzene in water and ethanol, demonstrating the potential of nitrobenzene derivatives in environmental monitoring and safety [Xu et al., 2020].
Photophysics and Photochemistry of Nitroaromatic Compounds
The study of nitroaromatic compounds like nitrobenzene offers insights into their complex photophysical and photochemical behaviors, which are relevant for understanding their stability and reactivity under light exposure. Giussani and Worth (2017) explored the decay paths of nitrobenzene after UV absorption, contributing to the field of photochemistry with implications for designing light-sensitive materials [Giussani and Worth, 2017].
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound, including the use of personal protective equipment and ensuring adequate ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dibromo-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWECUIFYNBUYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-4-fluoro-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



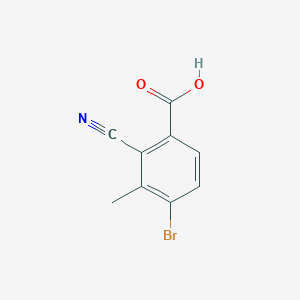


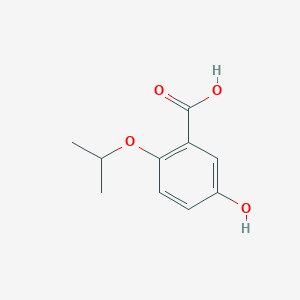
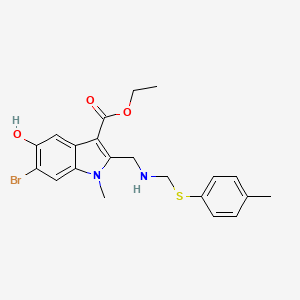
![Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1529971.png)

![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)


